molecular formula C23H34O4 B1245933 Androst-4-ene-3,17-diyl diacetate CAS No. 4136-03-2

Androst-4-ene-3,17-diyl diacetate

Cat. No.: B1245933
CAS No.: 4136-03-2
M. Wt: 374.5 g/mol
InChI Key: FKDRTPPOFBKQAT-FQJIPJFPSA-N
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Description

Chemical Structure and Properties
Androst-4-ene-3,17-diyl diacetate (CAS 2098-51-3) is a synthetic steroid derivative with the molecular formula C₂₃H₃₂O₅ and a molecular weight of 388.50 g/mol . Its structure features a steroidal backbone with a double bond at the C4 position, acetylated hydroxyl groups at C3 and C17, and a ketone at C3 (see SMILES: CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C) . Key physicochemical properties include:

  • Hydrogen bond acceptors: 5
  • Rotatable bonds: 4
  • Topological polar surface area: 69.7 Ų
  • LogP (hydrophobicity): 3.2 .

Synthesis The compound is synthesized via acetylation of the corresponding diol precursor, androst-4-ene-3β,17β-diol, using acetic anhydride and a catalyst like 4-dimethylaminopyridine (DMAP). Typical reaction conditions involve refluxing in pyridine, followed by purification via column chromatography, yielding ~65% of the diacetate product .

Properties

CAS No.

4136-03-2

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h13,17-21H,5-12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

FKDRTPPOFBKQAT-FQJIPJFPSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Key Differences
Androst-4-ene-3,17-diyl diacetate C₂₃H₃₂O₅ 388.50 C3, C17 diacetate; C4 double bond 3.2 High lipophilicity due to two acetates
Androst-4-ene-3,17-dione (AD) C₁₉H₂₆O₂ 286.41 C3, C17 ketones; C4 double bond 2.8 Lacks acetyl groups; key steroid intermediate
Androst-5-en-3β,17β-diyl diacetate C₂₃H₃₂O₅ 388.50 C3, C17 diacetate; C5 double bond 3.1 Double bond position alters metabolism
Testosterone acetate C₂₁H₃₀O₃ 330.46 C17 acetate; C4 double bond 3.5 Monoacetate; shorter half-life
4-Methoxy-androst-4-ene-3,17-dione C₂₀H₂₈O₃ 316.43 C4 methoxy; C3, C17 ketones 2.9 Methoxy group increases polarity

Key Functional Differences

Metabolic Stability: The diacetate’s acetyl groups enhance lipophilicity, prolonging systemic circulation compared to AD (a ketone) .

Biotransformation Pathways :

  • In microbial systems (e.g., Mycobacterium neoaurum), AD is a key intermediate in steroid degradation, whereas the diacetate is resistant to side-chain cleavage due to ester protection at C3 and C17 .
  • The C5 double bond in Androst-5-en-3β,17β-diyl diacetate alters substrate specificity in cytochrome P450-mediated oxidation compared to the C4 isomer .

Pharmacological Applications: 4-Methoxy-androst-4-ene-3,17-dione (a non-esterified analog) is used in lab settings but lacks the diacetate’s enhanced membrane permeability . Nandrolone cypionate (CAS 7207-92-3), a C17-propionate ester, demonstrates longer half-life than the diacetate due to its larger ester group .

Research Implications and Gaps

  • Bioconversion Efficiency: The diacetate’s resistance to microbial degradation (vs.
  • Structural Optimization : Comparisons with nandrolone esters suggest that varying ester chain lengths (e.g., cypionate, enanthate) could further modulate the diacetate’s pharmacokinetics .
  • Safety Data : Toxicity profiles for the diacetate remain understudied; existing data for analogs (e.g., 4-methoxy-androst-4-ene-3,17-dione ) highlight the need for rigorous hazard testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Androst-4-ene-3,17-diyl diacetate
Reactant of Route 2
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Androst-4-ene-3,17-diyl diacetate

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